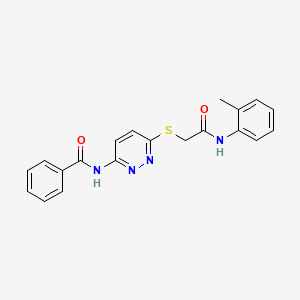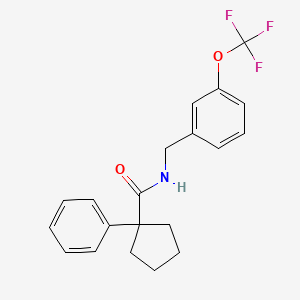
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. CP-690,550 has been shown to be effective in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent inhibitor of JAK enzymes, which play a critical role in the signaling pathways of many cytokines and growth factors. By blocking JAK activity, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide can prevent the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action has been shown to be effective in reducing disease activity in a variety of autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the proliferation of T cells and B cells, which play a critical role in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide is a potent immunosuppressant, which can make it difficult to study the immune response in vivo. Additionally, its use in animal models may not accurately reflect its effects in humans.
Direcciones Futuras
There are several potential future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide. One area of interest is the development of more selective JAK inhibitors, which could reduce the risk of adverse effects associated with broad-spectrum inhibition of JAK enzymes. Another area of interest is the investigation of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide's potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus. Finally, further research is needed to fully understand the long-term safety and efficacy of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide involves several steps, beginning with the reaction of 2-aminonicotinic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with 4-phenylthiazol-2-amine to form the final product. The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been optimized to produce high yields and purity, making it a viable candidate for further research and development.
Aplicaciones Científicas De Investigación
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has been extensively studied for its immunosuppressive properties, particularly in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-phenylthiazol-2-yl)propanamide has also been investigated for its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and lupus.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKROUWSHVHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

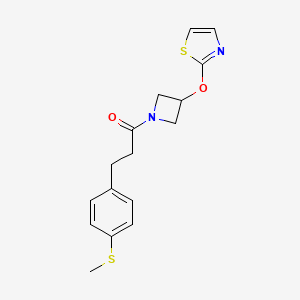

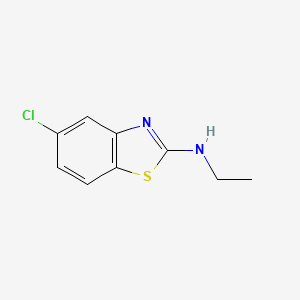
![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2873957.png)

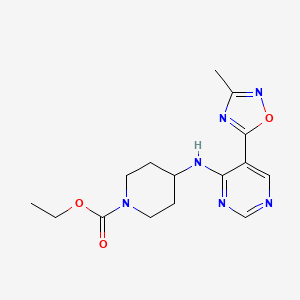
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)
![2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid](/img/structure/B2873963.png)
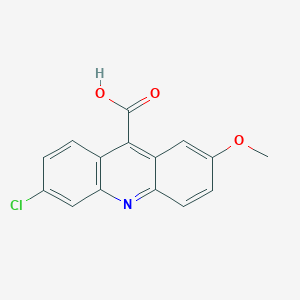
![N'-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2873968.png)
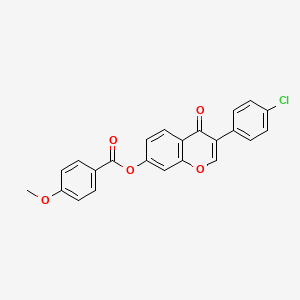
![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)
